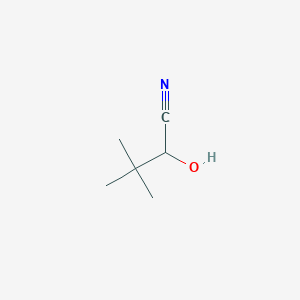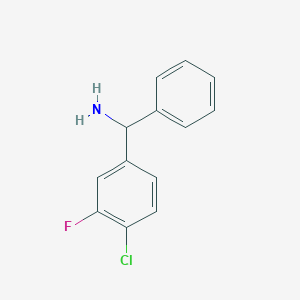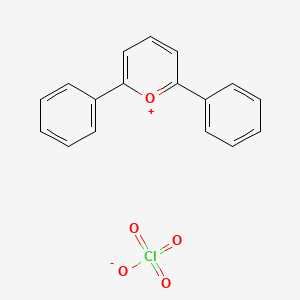![molecular formula C17H18N4O4S2 B2432533 (3-Metilisoxazol-5-il)(4-(6-(metilsulfonil)benzo[d]tiazol-2-il)piperazin-1-il)metanona CAS No. 946205-50-1](/img/structure/B2432533.png)
(3-Metilisoxazol-5-il)(4-(6-(metilsulfonil)benzo[d]tiazol-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos que contienen el anillo tiazol, que es parte de la estructura del benzotiazol en el compuesto dado, se ha encontrado que exhiben actividad antioxidante . Pueden neutralizar los radicales libres dañinos en el cuerpo, potencialmente reduciendo el estrés oxidativo y previniendo varios problemas de salud.
Actividad analgésica y antiinflamatoria
Se ha informado que los derivados del tiazol poseen propiedades analgésicas y antiinflamatorias . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos analgésicos y medicamentos antiinflamatorios.
Actividad antimicrobiana y antifúngica
Los compuestos que contienen tiazol han mostrado actividades antimicrobianas y antifúngicas . Esto indica posibles aplicaciones en el tratamiento de diversas infecciones bacterianas y fúngicas.
Actividad antiviral
Los compuestos que contienen el anillo indol, que es estructuralmente similar al anillo isoxazol en el compuesto dado, han demostrado actividad antiviral . Esto sugiere posibles aplicaciones en el desarrollo de fármacos antivirales.
Actividad neuroprotectora
Se ha encontrado que los derivados del tiazol exhiben efectos neuroprotectores . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades neurodegenerativas.
Actividad antitumoral y citotóxica
Los derivados del tiazol también han mostrado actividades antitumorales y citotóxicas . Esto indica posibles aplicaciones en la terapia del cáncer.
Mecanismo De Acción
Target of action
Isoxazoles and benzothiazoles have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of isoxazoles and benzothiazoles can vary depending on the specific compound and its targets. For example, some isoxazoles and benzothiazoles can inhibit the growth of bacteria or fungi, while others can inhibit the replication of viruses .
Biochemical pathways
Isoxazoles and benzothiazoles can affect various biochemical pathways depending on their targets. For example, they can interfere with the synthesis of essential components of bacteria or fungi, or they can inhibit the replication of viruses .
Pharmacokinetics
The ADME properties of isoxazoles and benzothiazoles can vary depending on the specific compound. Some of these compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of isoxazoles and benzothiazoles can include the inhibition of the growth of bacteria or fungi, the inhibition of the replication of viruses, or the reduction of inflammation or pain .
Action environment
The action, efficacy, and stability of isoxazoles and benzothiazoles can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Propiedades
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-9-14(25-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(27(2,23)24)10-15(13)26-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJDCSOMQVMKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B2432450.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2432455.png)


![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)
![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)
![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)
![2-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide](/img/structure/B2432465.png)





